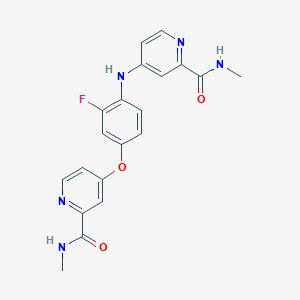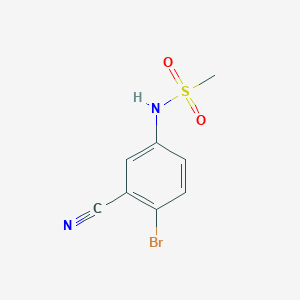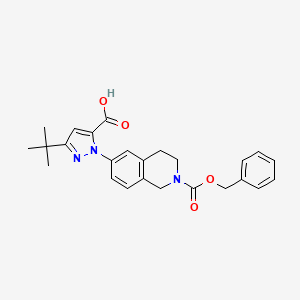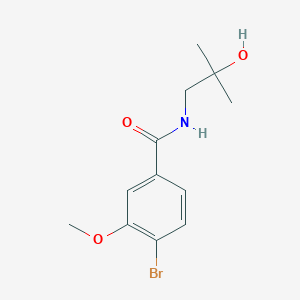
4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide
Descripción general
Descripción
This compound, also known as 4-(3-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide, has a molecular formula of C20H18FN5O3 and a molecular weight of 395.39 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H18FN5O3. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered carbon ring. These rings are connected by an ether linkage (phenoxy). The molecule also contains a fluorine atom and a carbamoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 395.39. Other properties such as density, boiling point, and melting point are not available in the retrieved information .Aplicaciones Científicas De Investigación
Met Kinase Inhibition
4-(3-Fluoro-4-((2-(Methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide and its derivatives have been identified as potent and selective Met kinase inhibitors. These compounds have been effective in tumor stasis in cancer models and have been advanced into clinical trials due to their favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Hydrogen-Bond Basicity Studies
Research on hydrogen-bond basicity of six-membered N-heterocycles, including compounds similar to 4-(3-Fluoro-4-((2-(Methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide, has shown that these compounds are weaker hydrogen-bond bases than many oxygen bases. This insight is valuable in understanding the chemical behavior of such compounds (Berthelot et al., 1998).
Fluorescence Sensing Applications
Salicylaldehyde-based hydrazones structurally related to the compound have shown potential in fluorescence "turn on" response toward Al3+, with applications in living cells imaging. This highlights the utility of these compounds in biochemical sensing and imaging (Rahman et al., 2017).
Docking and QSAR Studies for Kinase Inhibition
Docking and quantitative structure–activity relationship (QSAR) studies of derivatives of 4-(3-Fluoro-4-((2-(Methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide have been conducted to understand their role as c-Met kinase inhibitors. These studies help in analyzing molecular features contributing to inhibitory activity (Caballero et al., 2011).
Synthesis of Antibacterial Agents
The compound and its related structures have been used in synthesizing new biologically active molecules with potential antibacterial activities, showcasing their versatility in pharmaceutical applications (Holla et al., 2003).
Pharmacokinetic Studies
Pharmacokinetic studies of novel antibacterial drugs structurally similar to 4-(3-Fluoro-4-((2-(Methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide provide insights into their metabolic transformation and potential applications in treating bacterial infections (Sang et al., 2016).
Propiedades
IUPAC Name |
4-[2-fluoro-4-[2-(methylcarbamoyl)pyridin-4-yl]oxyanilino]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-22-19(27)17-9-12(5-7-24-17)26-16-4-3-13(10-15(16)21)29-14-6-8-25-18(11-14)20(28)23-2/h3-11H,1-2H3,(H,22,27)(H,23,28)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLJNRHZMUHXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide | |
CAS RN |
1855006-12-0 | |
| Record name | 4-(3-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpyridine-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1855006120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-FLUORO-4-((2-(METHYLCARBAMOYL)PYRIDIN-4-YL)AMINO)PHENOXY)-N-METHYLPYRIDINE-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6UQ6V2Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)

![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)

![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)



